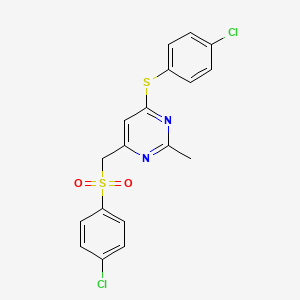
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The IUPAC name of this compound is 7-methyl-1,2,3,4-tetrahydro-1-naphthalenylamine . The InChI code is 1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3 .Physical And Chemical Properties Analysis
Methylnaphthamine has a density of 1.001 g/cm3 at 25°C. It has a melting point of -10°C and a boiling point of 250 - 252°C. It is slightly soluble in water with a solubility of 7.5 g/L at 25°C.Scientific Research Applications
Synthesis and Chemical Transformations
1,2,3,4-Tetrahydronaphthalen-1-amine and its derivatives are important synthetic intermediates for bioactive compounds. For instance, acylation and oxidation processes can be applied to these compounds to yield aminonaphthyl ketones, which are further reduced to form aminonaphthyl alcohols mainly in the cis-form. This process, involving stereoselective reduction, is crucial in organic synthesis and pharmaceutical chemistry (Men Wei-dong, 2013).
Photoreaction Studies
In photoreaction studies, the photoaminations of related compounds with ammonia have been shown to yield 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalenes. This method of synthesizing phenethylamine moieties by photoamination provides insights into new synthetic routes for chemical compounds (Toshiaki Yamashita et al., 1993).
Molecular Structure Analysis
The study of molecular structures is another significant application. For instance, crystallographic studies of compounds with 1,2,3,4-tetrahydronaphthalene moieties have been conducted to understand their stereochemical configurations, providing valuable data for the development of new compounds (M. Kaiser et al., 2023).
Asymmetric Synthesis
Asymmetric synthesis of related compounds, like 2-amino-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, represents a crucial application in medicinal chemistry. Such synthesis processes are instrumental in creating specific molecular configurations required for drug development and other applications (J. Charlton et al., 1990).
Precursor for Other Compounds
These compounds are also used as precursors for synthesizing various other chemicals. For example, they have been used in the synthesis of thiazolidinones and benzothiazepinones, highlighting their versatility and significance in synthetic chemistry (Bruna B. Drawanz et al., 2017).
Safety and Hazards
This compound is associated with several hazards. It can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-8-5-6-9-3-2-4-11(12)10(9)7-8/h5-7,11H,2-4,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRCTECSUWUSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCC2N)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B2512503.png)

![3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2512506.png)
![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)
![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)

methanone](/img/structure/B2512512.png)


![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2512515.png)
![9-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2512517.png)
methanone](/img/structure/B2512519.png)
